Cas no 921812-09-1 (4-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide)

4-Bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide is a specialized benzoxazepine derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a brominated benzamide moiety linked to a tetrahydrobenzoxazepine core, which may confer unique binding properties for biological targets. The compound's rigid, heterocyclic framework and functional group diversity make it a valuable intermediate for the synthesis of novel bioactive molecules. Its well-defined stereochemistry and substitution pattern enhance selectivity in molecular interactions. This compound is particularly suited for investigations into enzyme inhibition or receptor modulation, offering researchers a precise tool for structure-activity relationship studies. High purity and stability under standard laboratory conditions further support its utility in advanced chemical research.
4-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide structure
921812-09-1 structure
Product name:4-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide
CAS No:921812-09-1
MF:C19H19BrN2O3
MW:403.269764184952
CID:6553981

4-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide Chemical and Physical Properties

Names and Identifiers

    • 4-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide
    • 4-bromo-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzamide
    • Inchi: 1S/C19H19BrN2O3/c1-19(2)11-25-16-9-8-14(10-15(16)22(3)18(19)24)21-17(23)12-4-6-13(20)7-5-12/h4-10H,11H2,1-3H3,(H,21,23)
    • InChI Key: ZTEMFLXYAXUNAN-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C2OCC(C)(C)C(=O)N(C)C2=C1)(=O)C1=CC=C(Br)C=C1

4-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2262-0067-15mg
4-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide
921812-09-1 90%+
15mg
$133.5 2023-05-16
Life Chemicals
F2262-0067-50mg
4-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide
921812-09-1 90%+
50mg
$240.0 2023-05-16
Life Chemicals
F2262-0067-1mg
4-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide
921812-09-1 90%+
1mg
$81.0 2023-05-16
Life Chemicals
F2262-0067-5mg
4-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide
921812-09-1 90%+
5mg
$103.5 2023-05-16
Life Chemicals
F2262-0067-30mg
4-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide
921812-09-1 90%+
30mg
$178.5 2023-05-16
Life Chemicals
F2262-0067-20μmol
4-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide
921812-09-1 90%+
20μl
$118.5 2023-05-16
Life Chemicals
F2262-0067-10mg
4-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide
921812-09-1 90%+
10mg
$118.5 2023-05-16
Life Chemicals
F2262-0067-2μmol
4-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide
921812-09-1 90%+
2μl
$85.5 2023-05-16
Life Chemicals
F2262-0067-2mg
4-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide
921812-09-1 90%+
2mg
$88.5 2023-05-16
Life Chemicals
F2262-0067-40mg
4-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide
921812-09-1 90%+
40mg
$210.0 2023-05-16

Additional information on 4-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide

Introduction to 4-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide (CAS No. 921812-09-1) and Its Emerging Applications in Chemical Biology

The compound 4-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide, identified by the CAS number 921812-09-1, represents a significant advancement in the field of chemical biology. This molecule belongs to the benzamide class and is characterized by a complex heterocyclic structure featuring a benzoxazepine core. The presence of a bromo substituent on the benzamide moiety and a trimethyl group on the benzoxazepine ring enhances its pharmacological potential, making it a valuable scaffold for drug discovery and molecular research.

Recent studies have highlighted the importance of benzoxazepine derivatives in medicinal chemistry due to their diverse biological activities. The structural motif of 3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl provides a unique binding profile that interacts with various biological targets. This has led to investigations into its potential as an intermediate in synthesizing novel therapeutic agents targeting neurological disorders, inflammation, and cancer.

The bromo substituent in the molecular structure of this compound is particularly noteworthy. Bromine atoms are frequently employed in medicinal chemistry due to their ability to modulate electronic properties and enhance binding affinity. In the context of 4-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide, the bromine atom may serve as a handle for further functionalization via cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. These reactions are pivotal in constructing more complex molecules with tailored biological activities.

Current research in chemical biology emphasizes the exploration of heterocyclic compounds due to their prevalence in natural products and pharmaceuticals. The benzoxazepine scaffold is known for its role in several bioactive molecules, including those with anticonvulsant and anti-inflammatory properties. The derivative described here (CAS No. 921812-09-1) could be a key intermediate in developing next-generation drugs that leverage these structural features.

One of the most promising applications of this compound lies in its potential as an inhibitor of enzymes involved in cancer progression. Studies have shown that benzamide derivatives can modulate the activity of kinases and other signaling proteins critical for tumor growth. The unique structural features of 4-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide, particularly the trimethyl group on the benzoxazepine ring and the bromo substituent on the benzamide moiety, may enhance its selectivity and potency as an inhibitor.

In addition to oncology applications, this compound has shown promise in preclinical models for treating neurological disorders. The benzoxazepine core is known to interact with serotonin receptors and other neurotransmitter systems relevant to conditions such as depression and anxiety. By fine-tuning the structure through modifications like those seen in CAS No. 921812-09-1, researchers aim to develop more effective therapeutics with improved pharmacokinetic profiles.

The synthesis of 4-bromo-N-(3,3-dimethylthioxy)-N-(3-methoxyphenyl)benzamide, a related derivative with significant biological activity (PubChem CID: 16067738), provides insights into potential synthetic pathways for our target compound (CAS No. 921812091). These strategies often involve multi-step organic transformations starting from readily available precursors such as benzamides and heterocyclic building blocks like benzoxazepines. The introduction of functional groups such as hydroxyl or amino groups can further diversify the chemical space explored by medicinal chemists.

The role of computational chemistry has become increasingly prominent in modern drug discovery pipelines. Molecular modeling techniques allow researchers to predict binding affinities and optimize structures before experimental synthesis begins. For compounds like CAS No. 921812091, virtual screening can identify potential lead candidates by evaluating their interactions with target proteins based on known crystal structures or homology models.

Evaluation criteria for assessing the efficacy of novel compounds include solubility parameters (logP), metabolic stability (MDS), pharmacokinetic properties (ADME), and toxicity profiles (Tox21). These metrics guide decisions on which derivatives warrant further development into clinical candidates. The structural complexity of our target molecule necessitates rigorous characterization using spectroscopic methods such as NMR spectroscopy (¹H and ¹³C), mass spectrometry (LCMS), and X-ray crystallography where feasible.

The development of new synthetic methodologies remains crucial for advancing research programs involving complex molecules like this one (CAS No. 921812091). Advances in transition-metal catalysis have enabled more efficient routes to functionalized heterocycles while reducing reliance on hazardous reagents or harsh conditions that were traditionally employed。

Recommend Articles

Recommended suppliers
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited